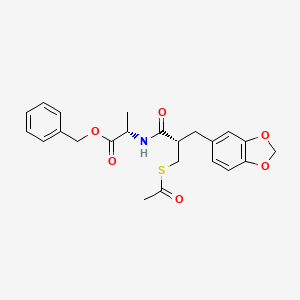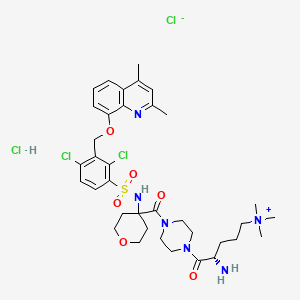
Gramine
Vue d'ensemble
Description
Gramine, également connu sous le nom de N,N-diméthyl-1H-indole-3-méthylamine, est un alcaloïde indolique initialement isolé de la plante Arundo donax L. On le trouve couramment dans diverses plantes brutes, en particulier l'orge. This compound joue un rôle défensif dans les plantes contre les herbivores et a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment les propriétés antivirales, antibactériennes, antifongiques, anti-inflammatoires et antitumorales .
Applications De Recherche Scientifique
Gramine has a wide range of scientific research applications:
Chemistry: this compound serves as a precursor for the synthesis of other indole derivatives and is used in various organic synthesis reactions.
Biology: this compound exhibits antiviral, antibacterial, antifungal, and insecticidal activities, making it valuable in biological research.
Medicine: this compound has potential therapeutic applications, including anti-inflammatory and antitumor activities. It is also being explored for its role in treating Alzheimer’s disease and serotonin-receptor-related disorders.
Industry: This compound is used as an algicide and insecticide in agricultural settings.
Mécanisme D'action
Target of Action
Gramine, also known as N, N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid . It has been found to act as an agonist of the adiponectin receptor 1 (AdipoR1) . AdipoR1 plays a crucial role in glucose regulation and fatty acid oxidation.
Mode of Action
It is known that this compound interacts with its target, adipor1, leading to changes in the cell . This interaction triggers a series of biochemical reactions that result in its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a defensive role in plants against herbivores . It can act as a precursor for the biosynthesis of tryptophan and play a vital role in amino acid metabolism . Furthermore, it has been shown to exert cytoprotective effects and antioxidant properties against H2O2-induced oxidative stress in HEK 293 cells .
Pharmacokinetics
Research suggests that structural optimization may be needed to address potential issues with this compound’s pharmacokinetics and bioavailability .
Result of Action
The interaction of this compound with its target leads to a variety of molecular and cellular effects. These include antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities . It also has applications in therapy for Alzheimer’s disease, serotonin-receptor-related activity, insecticidal activity, and application as an algicide .
Analyse Biochimique
Biochemical Properties
Gramine interacts with various enzymes, proteins, and other biomolecules. It has been found to increase the activities of carboxylesterase and glutathione S -transferase, two important detoxification enzymes . The activities of these enzymes are positively correlated with the concentration of dietary this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters or binding proteins. The effects on its localization or accumulation are currently being researched .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse chimique de la gramine implique plusieurs étapes. Une méthode courante est la réaction de Mannich, où l'indole est mis à réagir avec du formaldéhyde et de la diméthylamine. Cette réaction se produit généralement en milieu acide, conduisant à la formation de this compound .
Méthodes de production industrielle
Dans les milieux industriels, la this compound peut être extraite de plantes telles que Arundo donax L. en utilisant des méthodes d'extraction par ultrasons. Le taux d'extraction peut être optimisé en ajustant des paramètres tels que la puissance ultrasonique, le temps, la température, le rapport liquide-matière et le pH .
Analyse Des Réactions Chimiques
Types de réactions
Gramine subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.
Substitution : This compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la this compound comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium. Des conditions acides ou basiques sont souvent utilisées pour faciliter ces réactions .
Principaux produits formés
Les principaux produits formés à partir des réactions de la this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés de l'indole .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : this compound sert de précurseur à la synthèse d'autres dérivés de l'indole et est utilisé dans diverses réactions de synthèse organique.
Biologie : this compound présente des activités antivirales, antibactériennes, antifongiques et insecticides, ce qui en fait un produit précieux dans la recherche biologique.
Médecine : this compound a des applications thérapeutiques potentielles, notamment des activités anti-inflammatoires et antitumorales. Il est également étudié pour son rôle dans le traitement de la maladie d'Alzheimer et des troubles liés au récepteur de la sérotonine.
Industrie : This compound est utilisé comme algicide et insecticide dans les milieux agricoles.
Mécanisme d'action
This compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Par exemple, il agit comme un agoniste du récepteur 1 de l'adiponectine (AdipoR1), qui joue un rôle dans la régulation de la glycémie et la dégradation des acides gras. De plus, l'activité insecticide de la this compound est attribuée à sa capacité à perturber le système nerveux des insectes .
Comparaison Avec Des Composés Similaires
Gramine est structurellement similaire à d'autres alcaloïdes indoliques tels que le sumatriptan et le rizatriptan. Ces composés partagent un squelette indolique commun mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques. Sumatriptan et rizatriptan sont utilisés en clinique pour traiter les migraines, soulignant le potentiel thérapeutique des dérivés de l'indole .
Liste des composés similaires
- Sumatriptan
- Rizatriptan
- Hordenine
L'unicité de la this compound réside dans ses diverses activités biologiques et son rôle de précurseur de la biosynthèse du tryptophane, un acide aminé essentiel .
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGBSUVYYVKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058955 | |
| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(Dimethylaminomethyl)indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-52-5 | |
| Record name | Gramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-3-ylmethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ8A78L14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Dimethylaminomethyl)indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 139 °C | |
| Record name | 3-(Dimethylaminomethyl)indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




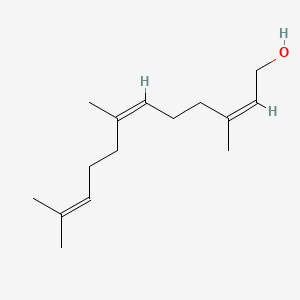
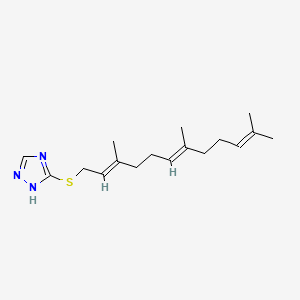
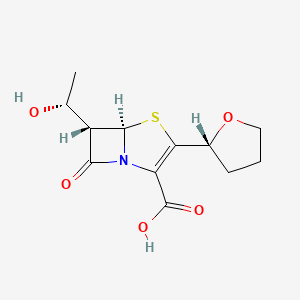
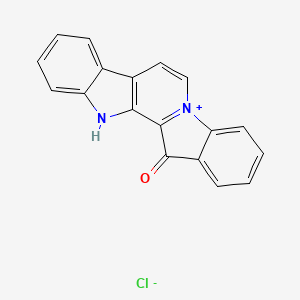
![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)
![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)

